Cas no 1805141-19-8 (Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate)

Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate
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- インチ: 1S/C11H10F2N2O3/c1-17-10(16)8-3-6(4-14)2-7(5-15)9(8)18-11(12)13/h2-3,11H,5,15H2,1H3
- InChIKey: JGFGKPHZLLVAQO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)OC)=CC(C#N)=CC=1CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 85.3
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015457-250mg |
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate |
1805141-19-8 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
Alichem | A015015457-500mg |
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate |
1805141-19-8 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015015457-1g |
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate |
1805141-19-8 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate 関連文献
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoateに関する追加情報
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805141-19-8): A Comprehensive Overview
Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805141-19-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular formula of Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate is C10H10FN2O4, reflecting its complex composition. The presence of an amino group (-NH2), a cyano group (-CN), and a difluoromethoxy group (-OCHF2) imparts distinct chemical properties that influence its reactivity and potential biological activity. These functional groups are strategically positioned within the benzoate backbone, which is a well-known scaffold in medicinal chemistry due to its stability and versatility.
In recent years, there has been a surge in research focused on developing new compounds with enhanced pharmacological properties. Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate has emerged as a compound of interest due to its potential to interact with biological targets in novel ways. The difluoromethoxy group, in particular, has been shown to modulate the electronic properties of the molecule, influencing its binding affinity and selectivity towards specific enzymes or receptors.
The cyano group contributes to the molecule's ability to engage in hydrogen bonding, a critical interaction for many drug candidates. This feature is particularly valuable in designing molecules that require precise spatial orientation within biological systems. Additionally, the amino group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent studies have explored the synthetic pathways for Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate, focusing on optimizing yield and purity. One such approach involves multi-step organic synthesis, where careful control over reaction conditions is essential to achieve the desired product. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing the environmental impact of its production.
Beyond its synthetic significance, Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate has shown promise in preclinical studies as a potential lead compound for drug development. Its unique structural features suggest that it may exhibit activity against various diseases, including those involving inflammation and metabolic disorders. The combination of an amino group and a cyano group has been linked to anti-inflammatory properties in several natural products, suggesting that this compound could have similar effects.
The difluoromethoxy group is particularly noteworthy due to its presence in many bioactive molecules. This moiety has been reported to enhance binding affinity and metabolic stability, making it a valuable feature in drug design. In particular, compounds containing difluoromethoxy groups have shown efficacy in treating neurological disorders and cancer by modulating key signaling pathways.
In conclusion, Methyl 3-aminomethyl-5-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805141-19-8) represents a fascinating subject of study in the realm of chemical biology and pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile tool for researchers seeking to develop new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like Methyl 3-amino-methyl-5-cyano -2-(difluorometh oxy)-benzoate will undoubtedly play a crucial role in advancing medical science.
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